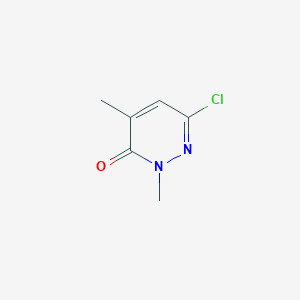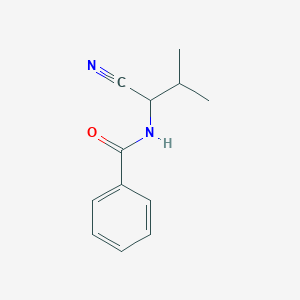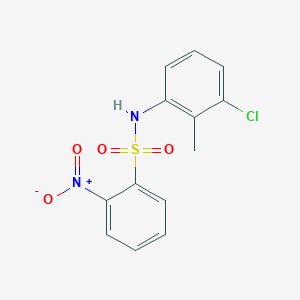
6-Chloro-2,4-dimethylpyridazin-3(2H)-one
Overview
Description
6-Chloro-2,4-dimethylpyridazin-3(2H)-one, also known as 6-chloro-2,4-dimethylpyridazin-3-one, is a heterocyclic compound with a wide range of applications in scientific research. This compound is an important intermediate in the synthesis of many organic compounds, and its derivatives are used in the synthesis of pharmaceuticals, dyes, and other organic compounds. The synthesis of this compound is relatively simple, and it has been studied extensively in order to understand its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
6-Chloro-2,4-dimethylpyridazin-3(2H)-one is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridazinones and pyridazinones derivatives. In addition, it is used in the synthesis of polymers and polymeric materials, as well as in the synthesis of catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethylpyridazin-3(2H)-one-dimethylpyridazin-3(2H)-one is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles, such as electrophilic halogens, to form a new covalent bond. This reaction results in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-dimethylpyridazin-3(2H)-one are not well studied. The compound has been found to have some antibacterial and antifungal activity, but its exact mechanism of action is not known. In addition, it has been found to have some anti-inflammatory and anti-cancer activity, although the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-2,4-dimethylpyridazin-3(2H)-one-dimethylpyridazin-3(2H)-one in laboratory experiments include its low cost, its availability, and its relative ease of synthesis. The compound is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound-dimethylpyridazin-3(2H)-one in laboratory experiments is that its exact mechanism of action is not well understood.
Future Directions
The potential future directions for research on 6-Chloro-2,4-dimethylpyridazin-3(2H)-one-dimethylpyridazin-3(2H)-one include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into the potential applications of the compound in the synthesis of organic compounds and polymers, as well as the development of new catalysts. Finally, further research could be conducted into the potential therapeutic applications of the compound, such as its potential use as an antibacterial, antifungal, anti-inflammatory, or anti-cancer agent.
properties
IUPAC Name |
6-chloro-2,4-dimethylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-5(7)8-9(2)6(4)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMTTYMJWYEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN(C1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)
![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)





![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)
![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)
![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2972875.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2972877.png)
